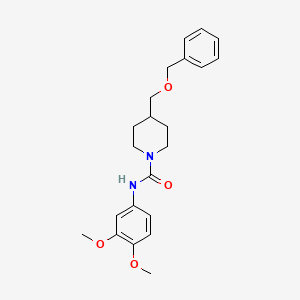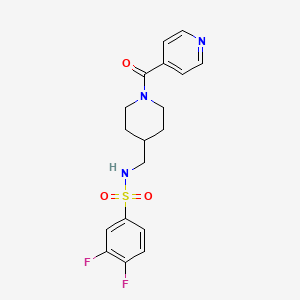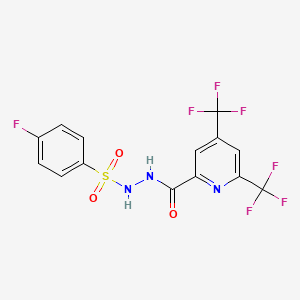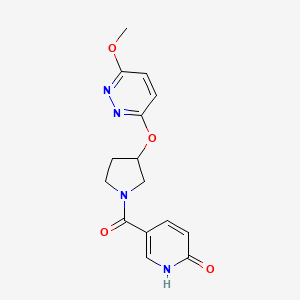
4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Receptor Analysis
One area of research focuses on the molecular interaction of piperidine derivatives with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have utilized molecular orbital methods for conformational analysis of antagonists targeting the CB1 receptor, providing insights into their energetic stability and binding interactions. This research contributes to understanding how certain conformations influence the antagonist activity of compounds like 4-((benzyloxy)methyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide, especially in terms of their interaction with receptors and potential for selective inhibition (Shim et al., 2002).
Development of Antimyotonic Agents
Research into the development of antimyotonic agents has led to the synthesis of conformationally restricted analogues of tocainide, exhibiting significant potency as voltage-gated skeletal muscle sodium channel blockers. These findings indicate the potential of piperidine derivatives in the treatment of myotonic disorders, showcasing their therapeutic applications beyond receptor interaction studies (Catalano et al., 2008).
Anti-Inflammatory and Analgesic Agents
Another promising area of application is the synthesis of novel compounds with anti-inflammatory and analgesic properties. Studies have synthesized derivatives from specific piperidine frameworks, evaluating their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research highlights the potential of piperidine derivatives in creating more effective and selective drugs for treating pain and inflammation (Abu‐Hashem et al., 2020).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity have been extensively studied. This research is crucial for developing antidementia agents, as compounds showing high inhibition of AChE can be potent treatments for conditions like Alzheimer's disease. The introduction of specific groups into the piperidine structure has been found to significantly enhance this activity, offering a pathway to new treatments for cognitive disorders (Sugimoto et al., 1990).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-20-9-8-19(14-21(20)27-2)23-22(25)24-12-10-18(11-13-24)16-28-15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPSLPPSJGHSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)COCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)


![(2S,3R)-2-[1-(2-Methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2649013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649014.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2649015.png)
![N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2649016.png)
![4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2649017.png)
![6-(4-Bromophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2649022.png)


